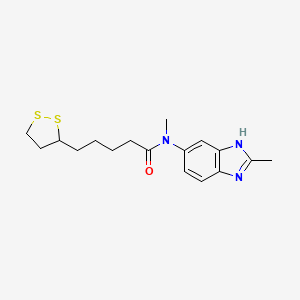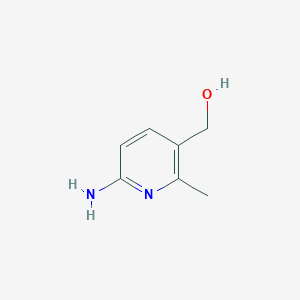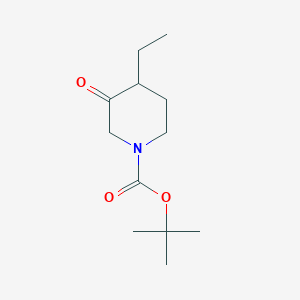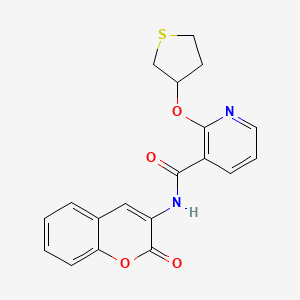
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as DMXB-A, and it is a cholinergic compound that acts as a selective α7 nicotinic acetylcholine receptor agonist.
Mécanisme D'action
DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a subtype of nicotinic acetylcholine receptors that are predominantly expressed in the central nervous system. Activation of α7 nicotinic acetylcholine receptors leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and improving gut barrier function. DMXB-A has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMXB-A also has limitations, including its limited solubility in water and its potential to interact with other receptors and signaling pathways.
Orientations Futures
There are several future directions for research on DMXB-A, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs. Additionally, further studies are needed to understand the long-term effects of DMXB-A on cognitive function and to determine the optimal dosages for therapeutic use.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-dithiolane-3-thione to obtain the thioamide intermediate. This intermediate is then reacted with N-methylpentan-1-amine to form the final product, DMXB-A.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive deficits and reduce symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve gut barrier function.
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-12-18-15-8-7-13(11-16(15)19-12)20(2)17(21)6-4-3-5-14-9-10-22-23-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUENZFXRATTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N(C)C(=O)CCCCC3CCSS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)
![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)


![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)


![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
